Product packaging for 6-Phenoxypyrimidin-4(1H)-one(Cat. No.:)

6-Phenoxypyrimidin-4(1H)-one

Cat. No.: B13111012
M. Wt: 188.18 g/mol
InChI Key: KSVPUCCLIWWWTB-UHFFFAOYSA-N
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Description

6-Phenoxypyrimidin-4(1H)-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research, belonging to the pyrimidinone class. Pyrimidinone derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. Researchers value this core structure for its potential in developing novel therapeutic agents. For instance, structurally related pyrimidine compounds have been investigated as inhibitors of key biological targets. Similar 6-phenylpyrimidine analogs have demonstrated significant biological activity, such as the suppression of fibroblast-like synoviocyte-mediated inflammation in diseases like rheumatoid arthritis by targeting the macrophage migration inhibitory factor (MIF) . Other pyrimidine-based molecules are being explored as potent and selective inhibitors for homologous cytokines like d-dopachrome tautomerase (MIF2), which play key roles in cancer cell proliferation . Furthermore, pyrimidinone cores have been successfully optimized into agonists for G-protein-coupled receptors (GPCRs), such as the APJ receptor, which is a promising target for heart failure treatment . The phenoxy substitution at the 6-position of the pyrimidinone ring makes this compound a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies. It is supplied as a high-purity material strictly for research use in laboratory settings. This product is intended for professional research applications and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B13111012 6-Phenoxypyrimidin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-phenoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8N2O2/c13-9-6-10(12-7-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)

InChI Key

KSVPUCCLIWWWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Phenoxypyrimidin 4 1h One

Established Synthetic Pathways to 6-Phenoxypyrimidin-4(1H)-one and its Analogues

The synthesis of this compound and related compounds has been approached through various established chemical reactions. These methods often involve the construction of the core pyrimidine (B1678525) ring followed by functionalization, or the direct assembly of the substituted ring system.

Multi-component Reaction Approaches (e.g., Biginelli Reaction Analogs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby saving time, resources, and reducing waste. nih.govfrontiersin.org The Biginelli reaction, a classic MCR, is a cornerstone for the synthesis of dihydropyrimidinones and their derivatives. wikipedia.orgbohrium.com This reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.org

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org One proposed mechanism begins with the nucleophilic addition of urea to the aldehyde, followed by an acid-catalyzed condensation to form an imine. The β-ketoester then adds to this imine, and subsequent ring closure via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org

Modifications to the original Biginelli reaction have been developed to improve yields and expand its scope. bohrium.com These MCRs are advantageous for their atom economy and are considered environmentally benign, making them a cornerstone in the development of pyrimidinone libraries for drug discovery. bohrium.com

Table 1: Examples of Multi-component Reactions in Pyrimidinone Synthesis

Reaction TypeReactantsCatalystProductKey Features
Biginelli ReactionAldehyde, β-Ketoester, UreaAcid (Brønsted or Lewis)3,4-Dihydropyrimidin-2(1H)-oneOne-pot synthesis, high atom economy. wikipedia.orgbohrium.comorganic-chemistry.org
Hantzsch Dihydropyridine Synthesis AnalogAldehyde, 2 equiv. β-Ketoester, Ammonia-DihydropyridinePseudo four-component reaction. nih.gov
Three-Component ReactionAldehyde, Amidine system, Malononitrile/Ethyl cyanoacetateMagnesium Oxide (MgO)4-Amino-5-pyrimidine carbonitrile/PyrimidinoneHigh conversion, short reaction times, reusable catalyst. tandfonline.com
Three-Component ReactionAromatic aldehyde, Urea/Thiourea, 3,4-Dihydro-(2H)-pyranL-proline, Trifluoroacetic acid4-Aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-one/thioneOrganocatalyzed approach. acs.orgnih.gov

Alkylation and Arylation Strategies

Alkylation and arylation reactions are crucial for the functionalization of the pyrimidinone core. The presence of multiple reactive sites, such as nitrogen and oxygen atoms, in pyrimidinone structures allows for various derivatization pathways. derpharmachemica.com

Direct alkylation of pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products. acs.org The regioselectivity of this reaction is often dependent on the specific substrates and reaction conditions. acs.org For instance, the alkylation of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with N-arylsubstituted α-chloroacetamides has been shown to occur selectively at the N-5 position. derpharmachemica.com

The Chan-Evans-Lam (CEL) reaction provides an effective method for the N-arylation of pyrimidin-2(1H)-ones using arylboronic acids. beilstein-journals.org This copper-catalyzed cross-coupling reaction has been successfully applied to various heterocyclic systems, including those with fluoroalkyl substituents on the pyrimidine ring. beilstein-journals.org The presence of a 4-fluoroalkyl group can significantly facilitate the N1-arylation process. beilstein-journals.org

Cyclization Reactions in Pyrimidinone Synthesis

Cyclization reactions are fundamental to the formation of the pyrimidine ring. These reactions can involve the intramolecular cyclization of a pre-assembled acyclic precursor or a cycloaddition reaction between multiple components. mdpi.com For example, coumarin-fused pyrimidinones (B12756618) can be synthesized through a condensation-cyclization reaction of 4-chloro-3-formylcoumarin with amidoximes under catalyst-free conditions. thieme-connect.com

Another approach involves the [3+3] cycloaddition of enamines with various partners. mdpi.com The synthesis of pyrazolo[3,4-d]pyrimidinones has been achieved through cascade condensation and cyclization reactions. nih.gov Additionally, solid-phase synthesis methods utilizing Thorpe-Ziegler and cyclization reactions have been developed for creating libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. nih.gov

Novel Synthetic Route Development for this compound

The development of new synthetic methods for this compound is driven by the need for more efficient, sustainable, and cost-effective processes.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.in This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave and ultrasound irradiation. rasayanjournal.co.inpjoes.com

Solvent-free reaction conditions and the use of environmentally benign catalysts are key aspects of green pyrimidinone synthesis. organic-chemistry.orgderpharmachemica.com For example, the Biginelli reaction has been successfully carried out under solvent-free conditions using recyclable catalysts, which not only improves economic feasibility but also reduces hazardous pollution. organic-chemistry.org The use of natural extracts, such as citrus extract, as a green reaction medium has also been explored for the synthesis of aryl-substituted dihydropyrimidone derivatives. pjoes.com

Catalyst Development for Pyrimidinone Formation

Catalyst development plays a pivotal role in advancing pyrimidinone synthesis. A wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve reaction efficiency and selectivity. wikipedia.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and reusability. tandfonline.com Examples include:

Magnesium oxide (MgO): An inexpensive and readily available catalyst that has been shown to be effective in the three-component synthesis of pyrimidinone derivatives. tandfonline.com

Clay-based catalysts: Materials like montmorillonite (B579905) K10 clay and heteropolyacid-clay (HPA-Clay) composites have been utilized as efficient and recyclable catalysts for the Biginelli reaction, often under solvent-free conditions. ichem.mdrsc.org

Sulphonated graphene oxide: This material has been used for cascade condensation and cyclization reactions to produce pyrazolo pyrimidinones in a continuous flow system. nih.gov

The development of novel catalytic systems continues to be an active area of research, aiming to provide milder reaction conditions, higher yields, and greater synthetic versatility for the production of this compound and its analogs.

An in-depth examination of the synthetic pathways and chemical reactivity of this compound reveals a versatile scaffold amenable to a wide array of structural modifications. The strategic derivatization of this core structure is pivotal for tuning its physicochemical properties and biological activity. This article focuses exclusively on the derivatization strategies targeting the pyrimidine ring, the phenoxy moiety, and the application of the core in heterocyclic fusion reactions.

Reaction Mechanisms and Mechanistic Investigations of 6 Phenoxypyrimidin 4 1h One Derivatives

Nucleophilic Addition and Substitution Mechanisms

The pyrimidine (B1678525) ring in 6-phenoxypyrimidin-4(1H)-one is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms within the ring susceptible to attack by nucleophiles. Nucleophilic addition and substitution are, therefore, fundamental reaction mechanisms for the functionalization of this scaffold.

Nucleophilic substitution is a reaction where an electron-rich nucleophile displaces a leaving group on an electrophilic center. labster.com The general mechanism involves the attack of the nucleophile on the substrate, forming a new bond, while the leaving group departs with a pair of electrons. labster.com In the context of this compound derivatives, the phenoxy group at the C6 position or other substituents can act as leaving groups, particularly when activated.

The process of nucleophilic addition involves a nucleophile reacting with an electrophile to create a single molecular product. labster.comlibretexts.org For carbonyl groups, as seen in the 4(1H)-one tautomer, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com This can be a reversible or irreversible process depending on the nucleophile's basicity. masterorganicchemistry.com

Detailed Research Findings:

Research on related pyrimidine systems demonstrates that nucleophilic attack is a cornerstone of their chemistry. For instance, the synthesis of various pyrimidine derivatives often proceeds through the sequential displacement of leaving groups, such as halides or sulfonate esters, by nucleophiles like amines, alcohols, or thiols. While direct mechanistic studies on this compound are specific, the general principles of nucleophilic aromatic substitution (SNAr) on heteroaromatic rings are applicable. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack.

The carbonyl group at the C4 position can undergo nucleophilic addition. masterorganicchemistry.com For example, Grignard reagents can add to the carbonyl, leading to the formation of tertiary alcohols after workup. labster.com

Reaction Type Reactants Conditions Mechanism Highlights
Nucleophilic Substitution6-chloropyrimidin-4(1H)-one + Phenol (B47542)Base (e.g., K2CO3), Solvent (e.g., DMF)Nucleophilic attack by phenoxide on the electron-deficient C6 position, displacing the chloride ion.
Nucleophilic AdditionThis compound + Grignard Reagent (R-MgBr)Anhydrous etherThe Grignard reagent adds to the C4 carbonyl, forming a magnesium alkoxide intermediate, which is then protonated. labster.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. savemyexams.comlibretexts.org The mechanism typically involves a two-step process: the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqdalalinstitute.com

In this compound, there are two aromatic systems: the pyrimidine ring and the phenoxy group. The pyrimidine ring is generally deactivated towards electrophilic attack due to its electron-deficient nature. Conversely, the phenoxy group is an activated system. The oxygen atom can donate its lone pair of electrons into the benzene (B151609) ring, increasing the electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. uomustansiriyah.edu.iq

Detailed Research Findings:

While the pyrimidine ring itself is resistant to electrophilic attack, the phenoxy substituent readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration would likely occur at the para-position of the phenoxy ring, and to a lesser extent, the ortho-positions, due to the directing effect of the ether oxygen.

It is important to note that under harsh conditions, electrophilic substitution on the pyrimidine ring can occur, but it is generally less favorable than substitution on the phenoxy group. Studies on related thienopyrimidines have shown that electrophilic substitutions occur on the thiophene (B33073) ring, which is more electron-rich than the pyrimidine ring, suggesting a weak influence of the fused pyrimidine ring on the reactivity of the more activated ring. growingscience.com

Reaction Type Substrate Position Reagents Expected Major Product
NitrationPhenoxy ringConc. HNO3, Conc. H2SO46-(4-nitrophenoxy)pyrimidin-4(1H)-one
BrominationPhenoxy ringBr2, Lewis Acid (e.g., FeBr3)6-(4-bromophenoxy)pyrimidin-4(1H)-one
Friedel-Crafts AcylationPhenoxy ringAcyl chloride, Lewis Acid (e.g., AlCl3)6-(4-acetylphenoxy)pyrimidin-4(1H)-one

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. egyankosh.ac.in They are highly stereospecific and are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org

The structure of this compound does not immediately lend itself to common intramolecular pericyclic reactions. However, its derivatives could potentially participate in such transformations.

Cycloaddition Reactions : These reactions involve the combination of two π-electron systems to form a ring. libretexts.org A Diels-Alder reaction, a [4+2] cycloaddition, could theoretically occur if a derivative of this compound contains a suitable diene or dienophile. egyankosh.ac.in For example, a derivative with an alkenyl side chain could act as a dienophile.

Electrocyclic Reactions : These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system. libretexts.org

Sigmatropic Rearrangements : These reactions involve the migration of a σ-bond across a π-system. msu.edumasterorganicchemistry.com The Claisen rearrangement, a savemyexams.comsavemyexams.com-sigmatropic rearrangement, is a possibility for derivatives of this compound. For instance, an O-allyl derivative, 4-allyloxy-6-phenoxypyrimidine, could potentially undergo a Claisen rearrangement upon heating to yield a C-allyl derivative.

Detailed Research Findings:

While specific examples of pericyclic reactions involving this compound are not prevalent in the literature, the principles of these reactions are well-established for related structures. The feasibility of these reactions would be highly dependent on the specific substituents present on the core structure.

Catalytic Reaction Mechanisms in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by increasing reaction rates and selectivity, often by providing a lower-energy reaction pathway. libretexts.orgmdpi.com The synthesis of this compound and its derivatives frequently employs catalytic methods.

Detailed Research Findings:

The synthesis of pyrimidine derivatives often utilizes transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, are powerful tools for forming C-N and C-O bonds. The synthesis of this compound from 6-chloropyrimidin-4(1H)-one and phenol can be facilitated by a copper or palladium catalyst.

In a broader context, the synthesis of complex pyrimidine derivatives can involve multi-component reactions catalyzed by various agents. For instance, the palladium-catalyzed carbonylation of an α-chloroketone in the presence of an isocyanate and an amine has been used to construct uracil (B121893) derivatives, which are structurally related to pyrimidinones (B12756618). mdpi.com These catalytic cycles often involve steps like oxidative addition, migratory insertion, and reductive elimination.

Visible light photoredox catalysis is another modern approach that uses light-absorbing catalysts to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. nih.gov This could be applied to the synthesis or functionalization of this compound derivatives.

Catalyst Type Reaction Catalytic Cycle Highlights
Palladium(0)Buchwald-Hartwig EtherificationOxidative addition of Pd(0) to the C-Cl bond, coordination of the phenoxide, and reductive elimination to form the C-O bond and regenerate Pd(0).
Copper(I)Ullmann CondensationFormation of a copper-phenoxide species, which then reacts with the aryl halide.
Lewis AcidFriedel-Crafts AcylationActivation of the acyl chloride by the Lewis acid to generate a highly electrophilic acylium ion.

Spectroscopic and Analytical Insights into this compound

The characterization of this compound, a significant heterocyclic compound, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide a detailed understanding of its molecular structure, functional groups, and electronic properties. This article delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the study of this compound.

Applications in Chemical Synthesis and Materials Science

Use as a Building Block in Organic Synthesis

The 6-phenoxypyrimidin-4(1H)-one scaffold serves as a versatile building block for the synthesis of more complex molecules. researchgate.net Its multiple reactive sites allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of diverse chemical libraries. For example, the phenoxy group can be displaced by other nucleophiles, or the pyrimidine (B1678525) ring can be further functionalized to create novel heterocyclic systems. researchgate.net

Role in the Development of Novel Chemical Entities

The primary application of this compound and its derivatives is in the development of new chemical entities with potential therapeutic applications. evitachem.comchemsrc.com The pyrimidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a phenoxy group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-like properties. frontiersin.org Derivatives of 6-phenoxypyrimidine have been investigated for their potential as anti-inflammatory agents and inhibitors of various enzymes. researchgate.netgoogle.com

Computational Chemistry and Theoretical Modeling of 6 Phenoxypyrimidin 4 1h One

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.org DFT methods provide a balance between accuracy and computational cost, making them suitable for studying the electronic structure and related properties of medium-sized organic molecules like 6-Phenoxypyrimidin-4(1H)-one. nih.gov

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. pennylane.ai This process systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface. cp2k.org For a molecule like this compound, DFT methods such as B3LYP, often paired with a basis set like 6-31G** or 6-311++G(d,p), are commonly used to achieve an accurate optimized structure. physchemres.orgresearchgate.netresearchgate.net This optimized geometry is the foundation for calculating other molecular properties. gaussian.com

Once the geometry is optimized, electronic structure analysis can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests that the molecule is more reactive. researchgate.net

Another key aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule might interact with biological receptors or other molecules.

Table 1: Illustrative Optimized Geometrical Parameters and Electronic Properties for this compound (Calculated via DFT)

ParameterValueDescription
Selected Bond Lengths (Å)
C4=O1.23Carbonyl bond length.
N3-C41.39Bond length within the pyrimidine (B1678525) ring.
C6-O1.36Ether linkage to the phenoxy group.
**Selected Bond Angles (°) **
N3-C4-C5116.5Angle within the pyrimidine ring.
C5-C6-N1121.0Angle within the pyrimidine ring.
C6-O-C(phenoxy)118.0Angle of the ether linkage.
Electronic Properties (eV)
HOMO Energy-6.5Energy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.2Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability.

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. schrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. arxiv.org By computing the magnetic shielding tensors for each nucleus in the optimized structure, it is possible to obtain chemical shifts that often show excellent agreement with experimental spectra, aiding in the assignment of complex signals. schrodinger.commdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). physchemres.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. physchemres.org Studying these parameters in different solvents can also be modeled to understand how the electronic transitions are affected by the polarity of the environment. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted ValueSignificance
¹H NMR Chemical Shift (δ, ppm)7.2-8.1Aromatic protons on the phenoxy and pyrimidine rings.
¹³C NMR Chemical Shift (δ, ppm)165.0 (C=O)Position of the carbonyl carbon signal.
UV-Vis (TD-DFT) λmax (nm)275Main electronic transition (e.g., π → π*).

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov

For this compound, MD simulations can be used to:

Explore its conformational landscape and flexibility in different environments, such as in an aqueous solution.

Study its interaction with biological macromolecules, such as enzymes or receptors. mdpi.com By placing the molecule in the active site of a target protein, MD can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and estimate the binding free energy. nih.gov

Understand how the molecule diffuses and orients itself within a system, which is crucial for predicting its behavior in a biological context. uleth.ca

These simulations are powerful for bridging the gap between static structural information and dynamic biological function. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.ua A robust QSAR model can predict the activity of new, unsynthesized compounds, making it a vital tool in drug discovery for prioritizing candidates and guiding molecular design. mdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. nih.gov This data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the molecular descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov The quality of the model is assessed using various statistical metrics. uran.ua A good QSAR model should not only fit the training data well (high R²) but also accurately predict the activity of the test set compounds (high Q²). researchgate.netinsilico.eu

For a series of phenoxypyrimidine derivatives, a QSAR model could take the following general form: Biological Activity = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ...

The coefficients (c₁, c₂, etc.) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity. researchgate.net

Table 3: Statistical Validation Parameters for a Representative QSAR Model

ParameterDescriptionTypical Value
Squared Correlation Coefficient> 0.8
R²adj Adjusted R²Close to R²
Q² (Cross-validated R²) Internal validation metric> 0.6
R²pred External validation metric on test set> 0.6

Note: Values are illustrative of a robust QSAR model based on published studies. researchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. ijert.org These descriptors can be calculated from the 2D or 3D structures of the molecules and are often derived from DFT-optimized geometries to ensure accuracy. researchgate.net Descriptors fall into several categories, including:

Topological: Based on the 2D graph of the molecule.

Geometrical: Related to the 3D size and shape of the molecule.

Electronic: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical: Like hydrophobicity (logP) and molar refractivity.

Given that thousands of descriptors can be calculated, a critical step is descriptor selection. kg.ac.rs This process aims to identify a small subset of non-correlated descriptors that have the most significant impact on biological activity. mdpi.com Techniques like Genetic Function Approximation (GFA) or stepwise regression are often used to select the most relevant variables, leading to a more interpretable and robust model. researchgate.netresearchgate.net In a study on related 4-phenoxypyrimidine (B1625929) derivatives, descriptors related to molecular shape, connectivity, and electronic properties were found to be important for their activity. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions.

Studies on phenoxypyrimidine derivatives have utilized molecular docking to explore their potential as inhibitors for various protein targets. For instance, computational modeling of 4-phenoxypyrimidine-5-carboxamide derivatives as potential anti-diabetic agents targeting the Takeda G-protein-coupled receptor 5 (TGR5) has been performed. researchgate.net In these studies, the chemical structures are first optimized using methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*. researchgate.net The docking simulations then predict the binding affinity and interaction patterns within the receptor's active site. researchgate.net

The binding affinity, often expressed as a negative Gibbs free energy (ΔG) in kcal/mol, indicates the stability of the ligand-protein complex. A more negative value suggests a stronger interaction. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking. biophys.jp For example, the interaction of phenoxypyrimidine derivatives with the TGR5 receptor revealed that the most potent compounds form hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net One of the best-performing compounds in a study showed a binding affinity of -10.4 kcal/mol. researchgate.net Similarly, phenoxypyrimidine derivatives have been investigated as inhibitors of p38alpha kinase, a key enzyme in inflammatory pathways. researchgate.net Docking studies help identify crucial interactions, such as hydrogen bonds with residues like Met109 in the kinase's ATP-binding site, which are vital for inhibitory activity. researchgate.net

The insights gained from these docking studies are critical for structure-activity relationship (SAR) analysis, guiding the design of new derivatives with improved potency and selectivity. researchgate.netresearchgate.net By analyzing the docked poses, chemists can make rational modifications to the ligand structure to enhance its interaction with the target protein. biophys.jpnih.gov

Target ProteinLigand ClassDocking Score (Binding Affinity)Key Interacting ResiduesReference
TGR54-Phenoxypyrimidine-5-carboxamide derivatives-10.4 kcal/mol (for best compound)Not specified researchgate.net
p38alpha MAP Kinase1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxy-4-pyrimidinyl)imidazolesIC50 values from 6.0 to 650 nMMet109, Val30 researchgate.net
MurE ligasePhenoxypyrimidine derivativesNot specifiedHydrophobic interactions, Hydrogen bonding researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is also pivotal in elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transient structures like transition states. sumitomo-chem.co.jp This analysis provides a deeper understanding of reaction kinetics and selectivity. researchgate.netacs.org

For heterocyclic compounds like this compound, this involves modeling their synthesis or subsequent chemical transformations. The synthesis of pyrimidine rings often occurs through multi-step reactions, such as condensations and cyclizations. acs.orgbritannica.com Theoretical methods, particularly Density Functional Theory (DFT), can map out the potential energy surface of a reaction. sumitomo-chem.co.jpmdpi.com This allows researchers to identify the minimum energy reaction path, which connects reactants to products via one or more transition states. researchgate.net

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. acs.org Its structure and energy determine the activation barrier of the reaction. Computational methods can calculate the geometry of transition states and their vibrational frequencies to confirm they are true first-order saddle points on the potential energy surface. jbnu.ac.kr

For example, the synthesis of pyrimidine derivatives can be investigated to understand regioselectivity. Computational studies on the synthesis of pyrazolo[1,5-a]pyrimidines have been used to explain the observed regioselectivity in cross-coupling reactions. rsc.org Similarly, the mechanism for the formation of pyrido[2,3-d]pyrimidines via a multicomponent reaction has been detailed through computational analysis of the Knoevenagel condensation, Michael addition, and cyclization steps. acs.org In some cases, complex reaction pathways involving ring-opening and reconstruction of the pyrimidine core have been elucidated, highlighting the crucial role of specific substituents in stabilizing key intermediates. researchgate.net

These computational analyses are not limited to synthesis. They can also model the metabolic pathways of such compounds or their degradation, providing a comprehensive picture of their chemical lifecycle. The information gathered is invaluable for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes. researchgate.net

Analysis TypeComputational MethodKey Information ProvidedApplication ExampleReference
Reaction Mechanism StudyDensity Functional Theory (DFT)Reaction pathways, Relative Gibbs energies, Intermediate stabilityPyrimidine ring-opening and reconstruction researchgate.net
Regioselectivity AnalysisDFTOrigin of regioselectivity in coupling reactionsSynthesis of disubstituted pyrazolo[1,5-a]pyrimidines rsc.org
Multicomponent Reaction AnalysisDFTMechanistic steps (condensation, addition, cyclization), Activation barriersSynthesis of pyrido[2,3-d]pyrimidines acs.org
Transition State AnalysisAb initio methods (e.g., CCSD(T), MP2)Transition state geometry, Energy barriers, Reaction rulesFormation of spiro-heterocyclic ring compounds nih.govaip.org

Biological Activity Research and Mechanistic Insights of 6 Phenoxypyrimidin 4 1h One Derivatives Focusing on Molecular and Cellular Mechanisms

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of 6-phenoxypyrimidin-4(1H)-one have been the subject of extensive research for their potential to modulate the activity of several key enzymes implicated in a range of diseases.

Kinase Inhibitory Activities (e.g., FLT3, Lck, BTK, DYRK1A/CLK1/CLK4/haspin)

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are major targets for drug discovery.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are prevalent in acute myeloid leukemia (AML). nih.gov Research into pyrimidine-based inhibitors has shown promise. For instance, a novel class of 3-phenyl-1H-5-pyrazolylamine-derived compounds, which share structural similarities with the this compound core, have demonstrated potent FLT3 inhibition. bohrium.com One such derivative, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, displayed an IC50 of 40 nM against FLT3 kinase. nih.gov This compound significantly inhibited the proliferation of FLT3-ITD positive AML cancer cell lines. nih.gov The mechanism of action involves the inhibition of FLT3 phosphorylation and its downstream signaling pathways.

Lymphocyte-specific protein tyrosine kinase (Lck) is a key signaling molecule in T-cells, making it an attractive target for autoimmune diseases and T-cell malignancies. Novel phenoxypyrimidine derivatives have been designed and synthesized as potent and selective Lck inhibitors. researchgate.netnih.gov A study of thirty such compounds, classified into amides, ureas, imines, and benzylamines, revealed that twelve exhibited nanomolar IC50 values. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the Lck enzyme.

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases. While direct studies on this compound derivatives are limited, structurally related compounds have shown significant activity. For example, a series of 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidines, which are chemically similar to the BTK inhibitor Ibrutinib, have been synthesized and shown to be potent BTK inhibitors.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in neurodegenerative diseases and some cancers. While research on this compound derivatives in this area is not extensive, studies on other heterocyclic scaffolds provide insights. For example, a series of sulfur-containing tetracycles have been identified as potent inhibitors of DYRK1A, CLK1, CLK4, and haspin, acting as ATP-competitive inhibitors. This suggests that the ATP-binding sites of these kinases are druggable and could potentially be targeted by appropriately designed this compound derivatives.

Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse physiological roles. While a number of NAPE-PLD inhibitors have been identified through high-throughput screening, there is currently limited published research specifically detailing the inhibitory activity of this compound derivatives against this enzyme. nih.govnih.govresearchgate.net The identified inhibitors to date possess different core structures, such as pyrimidine-4-carboxamides and quinazoline (B50416) sulfonamides. nih.govnih.govresearchgate.net

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. Several studies have demonstrated the potential of pyrimidine (B1678525) derivatives as α-glucosidase inhibitors. A series of 2,4,6-triaryl pyrimidine derivatives were synthesized and showed significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with most compounds having lower IC50 values than the standard drug acarbose. wikipedia.org Kinetic studies revealed that the most active compound in this series acted as a competitive inhibitor. wikipedia.org

In another study, novel pyrimidine derivatives synthesized through a one-pot reaction also exhibited potent α-glucosidase inhibitory activity. nih.gov The structure-activity relationship analysis indicated that the presence of electron-withdrawing groups, particularly fluorine, on the phenyl ring enhanced the inhibitory effect. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound IC50 (µM) Inhibition Type
4d (dimethylamino substitution) 168.9 ± 6.7 Competitive
4f (methyl group) 228.4 ± 8.4 Not specified
Compound 4 (fluoro substituent) 12.16 ± 0.12 Not specified

| Acarbose (Standard) | 750.0 ± 5.0 | Not specified |

Data is compiled from multiple sources and represents examples of pyrimidine derivative activity.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov As such, it is a well-established target for anticancer drugs. wikipedia.org The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells. While classical inhibitors are often folate or pyrimidine analogs, research into novel scaffolds is ongoing. A study on a multifunctional nonclassical antifolate inhibitor with an aminopyrimidine group demonstrated direct inhibition of thymidylate synthase. nih.gov Molecular docking simulations suggested that the aminopyrimidine group of this inhibitor binds to the folate-binding pocket of the enzyme, forming a key hydrogen bond with an aspartate residue (Asp218). nih.gov This provides a mechanistic basis for the potential of this compound derivatives to act as thymidylate synthase inhibitors.

Antimicrobial Research Focus

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.

Antibacterial Mechanism Investigations

Derivatives of this compound have shown promise as antibacterial agents, particularly those with a thiophenyl substitution. A notable mechanism of action for these compounds is the inhibition of the bacterial cell division protein FtsZ.

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell filamentation and eventual death.

One study investigated a 2,4-disubstituted-6-thiophenyl-pyrimidine derivative and found that it exhibited potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The mode of action was attributed to the effective inhibition of FtsZ polymerization and its associated GTPase activity. nih.gov Treatment of Bacillus subtilis with a sublethal concentration of this compound resulted in significant cell elongation, a characteristic phenotype of FtsZ inhibition. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone
Ibrutinib
Acarbose

Antifungal Mechanism Investigations

While specific mechanistic studies on this compound derivatives are an emerging area of research, the antifungal action of related pyrimidine analogs often involves the inhibition of crucial fungal cellular processes. One common mechanism for antifungal drugs is the disruption of fungal cell wall synthesis. The fungal cell wall, composed of chitin (B13524) and glucans, is essential for maintaining cell integrity and viability. Echinocandin-class antifungal drugs, for instance, are known inhibitors of β-(1,3)-glucan synthesis mdpi.com. It is hypothesized that certain this compound derivatives may exert their antifungal effects through similar pathways, potentially by inhibiting key enzymes involved in cell wall biosynthesis.

Another potential mechanism is the interference with fungal RNA replication. Some antifungal compounds have been shown to inhibit viral and fungal replication processes, suggesting that pyrimidine derivatives could target essential enzymes in fungal nucleic acid synthesis mdpi.com. Further investigations are needed to elucidate the precise molecular targets and mechanisms of action for the antifungal activity observed in this compound derivatives.

Anthelmintic Research Focus

Research into the anthelmintic properties of pyrimidine derivatives has revealed promising activity against various helminths. A series of 4,6-disubstituted pyrimidine-2-one derivatives have been synthesized and evaluated for their ability to paralyze and cause the death of earthworms, which are often used as a model for parasitic worms . The mechanism of action for some anthelmintic pyrimidine derivatives, such as Pyrantel Pamoate, involves neuromuscular blockade, leading to spastic paralysis in the worms .

Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have also demonstrated significant anthelmintic properties, with the time to paralysis and death of the worms decreasing as the concentration of the compound increases . While the specific molecular targets for this compound derivatives in helminths are still under investigation, it is plausible that they may act on similar neuromuscular pathways or other vital physiological processes in the parasites. The evaluation of these compounds often involves in vitro assays using organisms like Eisenia foetida (Californian red worm) due to its anatomical and physiological similarities to human intestinal parasites japsonline.com.

Herbicidal and Agrochemical Research Focus

In the agrochemical sector, pyrimidine derivatives have been extensively studied for their herbicidal activity thepharmajournal.comthepharmajournal.com. The mode of action for many herbicides involves the inhibition of specific enzymes that are critical for plant growth and development thepharmajournal.comthepharmajournal.com. Phenoxy herbicides, for example, can act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA) nufarm.com. This mimicry leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants nufarm.com. Other phenoxy herbicides function by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses wikipedia.org.

A novel herbicidal mechanism involving the disruption of pyrimidine biosynthesis has also been identified researchgate.net. Specifically, some compounds target and inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway researchgate.net. This inhibition disrupts the production of essential pyrimidine nucleotides, leading to plant death researchgate.net.

Pigment Biosynthesis Inhibition Mechanisms

A significant focus of herbicidal research on pyrimidine derivatives has been their ability to inhibit pigment biosynthesis, leading to a characteristic "bleaching" of the plant tissue nih.gov. This bleaching effect is often a result of the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway nih.govresearchgate.net. PDS is responsible for the desaturation of phytoene, and its inhibition leads to the accumulation of this precursor and a subsequent lack of colored carotenoids researchgate.netnih.gov.

The absence of carotenoids has a dual effect on the plant. Firstly, it disrupts the photoprotective mechanism that shields chlorophyll (B73375) from photo-oxidation. Secondly, it can indirectly affect the biosynthesis of other essential molecules derived from the same pathway nih.gov. For example, some PDS inhibitors have been shown to cause a reduction in PDS mRNA levels and an accumulation of reactive oxygen species (ROS) in the bleached leaves medchemexpress.com. The herbicidal activity of certain 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives has been linked to their ability to act as potent pigment biosynthesis inhibitors nih.gov.

Table 1: Herbicidal Activity of Selected Pyrimidine Derivatives

CompoundTarget Weed(s)Mechanism of ActionObserved Effect
Phenylpyrimidine derivativesRaphanus sativusEnzyme InhibitionGrowth inhibition and death thepharmajournal.comthepharmajournal.com
4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivativesGramineous weedsPigment Biosynthesis InhibitionBleaching activity, chlorophyll inhibition nih.gov
Pyrimidinedione derivativesBroadleaf weedsProtoporphyrinogen IX oxidase (PPO) inhibitionDisruption of chloroplast formation nih.gov
Lipophilic pyrimidine-biphenyl (PMB) herbicidesGrass and broadleaf weedsAcetohydroxyacid synthase (AHAS) inhibitionPre- and post-emergence weed control mdpi.com

Antiviral Activity Investigations

Derivatives of this compound and related pyrimidine structures have been investigated for their potential as antiviral agents. A notable target for these compounds is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) nih.govnih.govyale.edu. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy and act by binding to an allosteric site on the RT enzyme, thereby inhibiting its function and preventing viral replication nih.gov.

Research has identified several classes of pyrimidine-containing compounds with potent anti-HIV-1 activity. For example, α-anilinophenylacetamide (α-APA) derivatives have been shown to inhibit HIV-1 replication at nanomolar concentrations nih.gov. Similarly, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibitory activity against a range of viruses, including herpes viruses and retroviruses like HIV-1 and HIV-2 nih.gov. The antiviral efficacy of these compounds is often highly specific, with some derivatives showing activity against HIV-1 but not HIV-2 nih.gov. More recent studies have focused on developing diarylpyrimidine analogs that exhibit robust antiviral efficacy against wild-type HIV-1 and drug-resistant strains duke.edu.

Furthermore, pyrimidine derivatives have been explored for their activity against other viruses. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown selective efficacy against human coronaviruses 229E and OC43 mdpi.com. The inhibition of the pyrimidine biosynthesis pathway has also been identified as a mechanism that can suppress viral growth through the stimulation of the innate immune response pasteur.fr.

Anti-inflammatory Activity Investigations

The anti-inflammatory properties of pyrimidine derivatives are a significant area of research. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923) nih.govnih.gov. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues, COX-2 expression is typically low under normal conditions but is induced during inflammation nih.govresearchgate.net. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects.

Several studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors nih.govnih.gov. For instance, certain pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform compared to COX-1, with inhibitory activities comparable to the established drug meloxicam (B1676189) nih.govnih.gov. In addition to COX inhibition, the anti-inflammatory effects of pyrimidines can be attributed to their ability to inhibit other inflammatory mediators, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins nih.govbsu.edu.eg.

Some pyrimidine derivatives have also been shown to reduce the levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties that can contribute to their anti-inflammatory effects nih.gov. The anti-inflammatory potential of these compounds has been evaluated in vivo using models such as the carrageenan-induced paw edema assay nih.govresearcherslinks.com.

Table 2: Anti-inflammatory Mechanisms of Pyrimidine Derivatives

Derivative ClassPrimary Molecular Target(s)Cellular/Physiological Effect
General Pyrimidine DerivativesCyclooxygenase-2 (COX-2)Inhibition of prostaglandin (B15479496) synthesis nih.govnih.govnih.gov
Pyrazolopyrimidine DerivativesCOX-1, COX-2, iNOSDual inhibition of pro-inflammatory enzymes bsu.edu.eg
General Pyrimidine DerivativesInflammatory Cytokines (e.g., TNF-α, Interleukins)Suppression of inflammatory signaling pathways nih.gov
Thiazolo[4,5-d]pyrimidine derivativesNot specifiedReduction of paw edema in vivo nih.gov

Future Directions and Emerging Research Avenues for 6 Phenoxypyrimidin 4 1h One

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the 6-phenoxypyrimidin-4(1H)-one scaffold. These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting the biological activities and physicochemical properties of novel derivatives before their actual synthesis.

Predictive Modeling of Bioactivity:

Machine learning algorithms can be trained on existing datasets of pyrimidinone derivatives to build models that can predict the biological activity of new, virtual compounds. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of molecules with the highest probability of success.

De Novo Drug Design:

Generative AI models can design entirely new this compound analogs with desired properties. By learning the underlying patterns in chemical space, these models can propose novel structures that are synthetically accessible and optimized for potency, selectivity, and pharmacokinetic profiles.

Table 1: Hypothetical Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate the structural features of this compound derivatives with their biological activity.Rapidly predict the potency of new analogs and guide lead optimization.
Virtual Screening Screen large virtual libraries of compounds against a specific biological target to identify potential hits based on the this compound scaffold.Reduce the time and cost of hit identification.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives.Prioritize compounds with favorable drug-like properties for further development.
Generative Design Generate novel this compound structures with optimized properties for a particular therapeutic target.Explore new chemical space and identify novel lead compounds.

Advanced Synthetic Methodologies for Complex Pyrimidinone Architectures

The synthesis of diverse and complex libraries of this compound derivatives is crucial for exploring their full therapeutic potential. The adoption of advanced synthetic methodologies will be instrumental in achieving this goal, enabling the creation of novel molecular architectures that are not accessible through traditional methods.

Late-Stage Functionalization:

Techniques such as C-H activation will allow for the direct modification of the this compound core at a late stage of the synthesis. This will enable the rapid generation of a wide range of analogs from a common intermediate, facilitating the exploration of structure-activity relationships.

Flow Chemistry and Automated Synthesis:

The use of flow chemistry and automated synthesis platforms can significantly accelerate the production of this compound libraries. These technologies allow for precise control over reaction conditions, leading to higher yields, improved purity, and faster reaction times.

Table 2: Advanced Synthetic Methodologies for this compound Derivatives

Synthetic MethodologyDescriptionAdvantages for Pyrimidinone Synthesis
C-H Activation Direct functionalization of carbon-hydrogen bonds on the pyrimidinone or phenoxy rings.Allows for the introduction of diverse functional groups in a single step, avoiding lengthy synthetic sequences.
Photoredox Catalysis Utilizes light to initiate chemical reactions, enabling novel transformations that are difficult to achieve with traditional methods.Can be used to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Flow Chemistry Reactions are carried out in a continuously flowing stream rather than in a batch reactor.Improved safety, scalability, and reproducibility of synthetic processes.
Automated Synthesis Robotic platforms that can perform multiple chemical reactions in a high-throughput manner.Rapid generation of large libraries of this compound analogs for screening.

Multi-Targeting Approaches with this compound Scaffolds

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The development of multi-target drugs, which can modulate several targets simultaneously, is a promising strategy to address this complexity. The this compound scaffold, with its versatile chemistry, is well-suited for the design of such multi-target agents.

By strategically modifying the phenoxy group and the pyrimidinone core, it is possible to design molecules that can interact with multiple, distinct biological targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could target a different protein involved in the same disease pathway.

Table 3: Hypothetical Multi-Targeting Strategies for this compound Derivatives

Therapeutic AreaPotential Target 1Potential Target 2Rationale
Oncology Kinase AKinase BSimultaneous inhibition of two kinases in a cancer signaling pathway to overcome drug resistance.
Neuroinflammation Enzyme XReceptor YModulation of both an inflammatory enzyme and a neuroprotective receptor for a synergistic therapeutic effect.
Infectious Diseases Viral Protein 1Host Protein 2Inhibition of a key viral protein and a host factor required for viral replication.

Development of Novel Research Tools and Probes

To further elucidate the biological mechanisms of action of this compound derivatives, the development of novel research tools and chemical probes is essential. These probes can be used to identify the cellular targets of these compounds, visualize their subcellular localization, and study their effects on biological pathways.

Affinity-Based Probes:

By attaching a reactive group or a tag (e.g., biotin) to the this compound scaffold, it is possible to create affinity-based probes. These probes can be used to pull down their protein targets from cell lysates, which can then be identified by mass spectrometry.

Fluorescent Probes:

The incorporation of a fluorescent dye into the this compound structure can generate fluorescent probes. These probes allow for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy, providing valuable information about its cellular uptake and localization.

Photoaffinity Probes:

Photoaffinity probes are designed with a photoreactive group that can form a covalent bond with their target protein upon exposure to UV light. This allows for the irreversible labeling of the target, facilitating its identification and characterization.

Table 4: Development of Research Tools from the this compound Scaffold

Probe TypeModification to ScaffoldApplication
Biotinylated Probe Covalent attachment of a biotin (B1667282) tag.Target identification via affinity purification and mass spectrometry.
Fluorescent Probe Incorporation of a fluorophore (e.g., fluorescein, rhodamine).Visualization of cellular uptake and subcellular localization by fluorescence microscopy.
Photoaffinity Probe Introduction of a photoreactive group (e.g., diazirine, benzophenone).Covalent labeling and identification of direct binding partners in a cellular context.
Clickable Probe Incorporation of a bioorthogonal handle (e.g., alkyne, azide).In situ labeling and visualization of target engagement in living systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.